Ovalbumins

Beschreibung

Eigenschaften

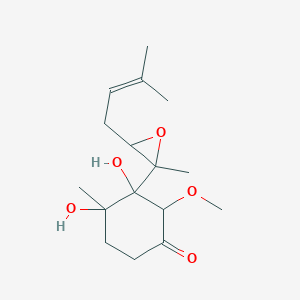

IUPAC Name |

3,4-dihydroxy-2-methoxy-4-methyl-3-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-10(2)6-7-12-15(4,21-12)16(19)13(20-5)11(17)8-9-14(16,3)18/h6,12-13,18-19H,7-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXVFQCRPDLSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC2(C)O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Ovalbumin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9006-59-1 | |

| Record name | Ovalbumin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ovalbumins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Primary Structure of Ovalbumin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary structure of chicken ovalbumin (Gallus gallus), a key protein in various scientific disciplines.

Amino Acid Sequence

Ovalbumin (UniProt accession number P01012) is a single polypeptide chain consisting of 386 amino acid residues.[1][2] The sequence is as follows:

Key Quantitative Data

The primary structure of ovalbumin is characterized by the following quantitative parameters:

| Parameter | Value | Reference |

| Number of Amino Acids | 386 | [1][2] |

| Molecular Weight (Polypeptide Chain) | 42,911 Da | [1] |

| Theoretical Molecular Weight (from sequence) | 42.7 kDa | [3][4] |

| Total Molecular Weight (including PTMs) | ~44.3 - 45 kDa | [4] |

| Isoelectric Point (pI) | ~4.5 | [5] |

Amino Acid Composition of Chicken Ovalbumin (Calculated from UniProt Sequence P01012)

| Amino Acid | Three-Letter Code | One-Letter Code | Number of Residues | Percentage (%) |

| Alanine | Ala | A | 40 | 10.4 |

| Arginine | Arg | R | 15 | 3.9 |

| Asparagine | Asn | N | 17 | 4.4 |

| Aspartic acid | Asp | D | 19 | 4.9 |

| Cysteine | Cys | C | 6 | 1.6 |

| Glutamic acid | Glu | E | 33 | 8.5 |

| Glutamine | Gln | Q | 12 | 3.1 |

| Glycine | Gly | G | 19 | 4.9 |

| Histidine | His | H | 7 | 1.8 |

| Isoleucine | Ile | I | 25 | 6.5 |

| Leucine | Leu | L | 32 | 8.3 |

| Lysine | Lys | K | 20 | 5.2 |

| Methionine | Met | M | 16 | 4.1 |

| Phenylalanine | Phe | F | 20 | 5.2 |

| Proline | Pro | P | 14 | 3.6 |

| Serine | Ser | S | 38 | 9.8 |

| Threonine | Thr | T | 15 | 3.9 |

| Tryptophan | Trp | W | 3 | 0.8 |

| Tyrosine | Tyr | Y | 10 | 2.6 |

| Valine | Val | V | 25 | 6.5 |

| Total | 386 | 100.0 |

Post-Translational Modifications (PTMs)

Ovalbumin exhibits several post-translational modifications that contribute to its heterogeneity.

-

N-terminal Acetylation: The N-terminal methionine residue is acetylated.[3]

-

Phosphorylation: There are two primary phosphorylation sites at Serine 68 and Serine 344.[6] This results in different isoforms designated as A1 (diphosphorylated), A2 (monophosphorylated), and A3 (non-phosphorylated).[3][5]

-

Glycosylation: A single N-linked glycosylation site is present at Asparagine 292.[6] The composition of the attached glycan can vary, leading to numerous proteoforms.[6]

-

Disulfide Bond: A single intrachain disulfide bond is formed between Cysteine 73 and Cysteine 120.[6] There are also four free sulfhydryl groups.[5]

Experimental Protocols for Primary Structure Determination

The determination of ovalbumin's primary structure has historically involved a combination of chemical and enzymatic methods, followed by peptide sequencing. Modern approaches heavily rely on mass spectrometry.

a) Chemical Cleavage with Cyanogen Bromide (CNBr)

-

Principle: CNBr specifically cleaves the peptide bond at the C-terminal side of methionine residues.

-

Protocol:

-

Dissolve purified ovalbumin in 70% (v/v) formic acid.

-

Add a 100-fold molar excess of CNBr over the total methionine residues.

-

Incubate the reaction mixture in the dark, under a nitrogen atmosphere, for 24 hours at room temperature.

-

Dilute the reaction mixture with deionized water and lyophilize to remove the formic acid and excess CNBr.

-

The resulting peptide fragments can be separated by chromatography (e.g., gel filtration or reverse-phase HPLC).

-

b) Enzymatic Digestion with Trypsin

-

Principle: Trypsin cleaves peptide chains mainly at the carboxyl side of lysine and arginine residues.

-

Protocol:

-

Denature and reduce the disulfide bonds of ovalbumin by dissolving it in a buffer containing 6 M guanidine-HCl and 10 mM dithiothreitol (DTT) at pH 8.5. Incubate for 2 hours at 37°C.

-

Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.

-

Dialyze the protein solution against a trypsin-compatible buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) to remove denaturants and alkylating agents.

-

Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

-

Incubate the digestion mixture at 37°C for 16-18 hours.

-

Stop the reaction by adding a small amount of formic acid to lower the pH to ~2-3.

-

Separate the resulting peptides using reverse-phase HPLC.

-

a) Edman Degradation

-

Principle: This method sequentially removes one amino acid residue at a time from the N-terminus of a peptide.

-

Protocol:

-

The purified peptide is immobilized on a solid support.

-

The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

-

The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

The cycle is repeated to determine the sequence of the subsequent amino acid residues.

-

b) Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio of ionized peptides. Tandem MS (MS/MS) is used to fragment peptides and determine their amino acid sequence.

-

Protocol:

-

The peptide mixture from the enzymatic or chemical cleavage is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

-

In the first mass analyzer (MS1), the mass-to-charge ratios of the intact peptides are measured.

-

A specific peptide ion is selected and fragmented in a collision cell.

-

The mass-to-charge ratios of the resulting fragment ions are measured in the second mass analyzer (MS2).

-

The amino acid sequence of the original peptide is deduced from the mass differences between the fragment ions in the MS2 spectrum.

-

-

Principle: Comparing the chromatographic profiles of peptide digests with and without a reducing agent can identify the peptides involved in a disulfide bond.

-

Protocol:

-

Digest native ovalbumin (without reduction and alkylation) with a protease (e.g., trypsin).

-

Separate the resulting peptides by reverse-phase HPLC.

-

In a separate experiment, reduce the disulfide bond in native ovalbumin with DTT, alkylate the free cysteines with iodoacetamide, and then digest with the same protease.

-

Separate this second peptide mixture by reverse-phase HPLC under the same conditions.

-

Compare the two chromatograms. The disappearance of a peak from the non-reduced digest and the appearance of two new peaks in the reduced and alkylated digest indicates the presence of a disulfide-linked peptide. The two new peaks correspond to the individual peptides that were linked by the disulfide bond.

-

Diagrams

References

Ovalbumin: A Comprehensive Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovalbumin, the principal protein in avian egg white, serves as a cornerstone in various scientific disciplines due to its abundance, well-characterized structure, and versatile functional properties. This technical guide provides an in-depth exploration of the molecular architecture and biological roles of ovalbumin. It is designed to be a comprehensive resource, detailing its structural hierarchy, physicochemical characteristics, and functional attributes. Furthermore, this guide outlines key experimental methodologies for the purification, characterization, and functional analysis of ovalbumin, providing a practical framework for researchers. Particular emphasis is placed on its application as a model antigen in immunology and its emerging role as a vehicle in advanced drug delivery systems.

Introduction

Ovalbumin (OVA) is a glycoprotein that constitutes approximately 55% of the total protein content in egg white.[1] Historically, it was one of the first proteins to be crystallized, making it a model system for early studies in protein chemistry.[1] Its ready availability in large quantities has cemented its status as a standard for protein structure and property investigations.[2] While its primary biological function is thought to be nutritional, providing a source of amino acids for the developing embryo, its utility in scientific research extends far beyond this role.[3] In immunology, ovalbumin is widely employed as a model antigen to study allergic reactions and immune responses.[2] Its capacity to be recognized by the immune system and elicit both humoral and cellular immunity makes it an invaluable tool in vaccine development and allergy research. More recently, the unique physicochemical properties of ovalbumin have been harnessed in the field of drug delivery, where it serves as a biocompatible carrier for therapeutic agents. This guide will provide a detailed technical overview of ovalbumin, from its molecular structure to its diverse applications.

Ovalbumin Protein Structure

The structure of ovalbumin has been extensively studied, revealing a complex and dynamic architecture that underpins its functional versatility.

Primary and Secondary Structure

The primary structure of chicken ovalbumin consists of a single polypeptide chain of 385 amino acids.[2][4] Its calculated molecular weight based on the amino acid sequence is approximately 42.7 kDa.[2] The secondary structure is a mix of alpha-helices and beta-sheets, which fold into a compact, globular conformation.[3]

Table 1: Physicochemical Properties of Ovalbumin

| Property | Value | References |

| Molecular Weight | ~42.7 - 45 kDa | [2][3] |

| Isoelectric Point (pI) | ~4.5 | [3] |

| Number of Amino Acids | 385 | [2][4] |

| Extinction Coefficient | E1% at 280 nm = 7.2 | |

| Denaturation Temperature | ~84 °C |

Table 2: Amino Acid Composition of Ovalbumin

| Amino Acid | Number of Residues |

| Alanine (Ala) | 35 |

| Arginine (Arg) | 15 |

| Asparagine (Asn) | 17 |

| Aspartic acid (Asp) | 33 |

| Cysteine (Cys) | 6 |

| Glutamine (Gln) | 18 |

| Glutamic acid (Glu) | 49 |

| Glycine (Gly) | 25 |

| Histidine (His) | 7 |

| Isoleucine (Ile) | 25 |

| Leucine (Leu) | 32 |

| Lysine (Lys) | 20 |

| Methionine (Met) | 16 |

| Phenylalanine (Phe) | 20 |

| Proline (Pro) | 14 |

| Serine (Ser) | 38 |

| Threonine (Thr) | 15 |

| Tryptophan (Trp) | 3 |

| Tyrosine (Tyr) | 10 |

| Valine (Val) | 32 |

Tertiary and Quaternary Structure

Ovalbumin folds into a globular tertiary structure that is characteristic of the serpin (serine protease inhibitor) superfamily.[2] However, unlike most serpins, ovalbumin is non-inhibitory.[2] This unique feature makes it a valuable model for studying the structure-function relationships within the serpin family. The tertiary structure is stabilized by one disulfide bond and four free sulfhydryl groups.[3] In its native state, ovalbumin can exist as a monomer, but it is often found as a tetramer, which constitutes its quaternary structure.

Post-Translational Modifications

Ovalbumin undergoes several post-translational modifications that contribute to its structural and functional heterogeneity. These include:

-

Phosphorylation: Ovalbumin exists in three forms (A1, A2, and A3) that differ in their degree of phosphorylation.[2][3]

-

Glycosylation: A single N-linked oligosaccharide chain is attached to asparagine-292.[2]

-

N-terminal Acetylation: The N-terminal glycine is acetylated.[2]

Biological Function and Applications

While the primary role of ovalbumin is nutritive, its applications in research and biotechnology are extensive and varied.

Biological Function

The main biological function of ovalbumin is to serve as a storage protein in egg white, providing essential amino acids for the developing embryo.[3] It is also suggested to have antimicrobial properties, contributing to the protection of the egg from pathogens.

Applications in Research and Drug Development

-

Immunology: Ovalbumin is a classical model antigen for studying T-cell and B-cell responses, allergic reactions, and the mechanisms of immune tolerance.[2] It is widely used to induce experimental asthma and food allergy models in animals.

-

Drug Delivery: The biocompatibility, biodegradability, and presence of multiple functional groups for conjugation make ovalbumin an attractive carrier for drug delivery.[5] It has been used to encapsulate and deliver a variety of therapeutic agents, including small molecule drugs and biologics, often in the form of nanoparticles.

-

Food Industry: Ovalbumin's functional properties, such as foaming, emulsifying, and gelling, make it a valuable ingredient in a wide range of food products.

Experimental Protocols

This section provides detailed methodologies for the purification, characterization, and functional analysis of ovalbumin.

Purification of Ovalbumin from Egg White

A common method for isolating ovalbumin from egg white is through a combination of precipitation and chromatographic techniques.

Protocol: Purification by Ammonium Sulfate Precipitation and Ion-Exchange Chromatography

-

Preparation of Egg White:

-

Separate the egg whites from the yolks of fresh chicken eggs.

-

Homogenize the egg whites by gentle stirring.

-

Dilute the egg white with an equal volume of distilled water and adjust the pH to 4.8 with 0.1 M HCl to precipitate ovomucin.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to remove the ovomucin precipitate.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the supernatant to achieve 45% saturation while stirring gently at 4°C.

-

Continue stirring for 1-2 hours at 4°C to allow for protein precipitation.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins, which include ovalbumin.

-

Discard the supernatant and resuspend the pellet in a minimal volume of 20 mM Tris-HCl buffer, pH 8.0.

-

-

Dialysis:

-

Transfer the resuspended pellet to a dialysis tubing (10-12 kDa MWCO).

-

Dialyze against 20 mM Tris-HCl buffer, pH 8.0, at 4°C with several buffer changes over 24-48 hours to remove excess ammonium sulfate.

-

-

Ion-Exchange Chromatography:

-

Equilibrate a DEAE-cellulose or Q-Sepharose anion-exchange column with 20 mM Tris-HCl buffer, pH 8.0.

-

Load the dialyzed protein sample onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

-

Collect fractions and monitor the protein content at 280 nm. Ovalbumin typically elutes at a specific salt concentration.

-

-

Purity Analysis:

-

Analyze the collected fractions by SDS-PAGE to identify those containing pure ovalbumin.

-

Pool the pure fractions and dialyze against distilled water or a suitable buffer for storage.

-

Lyophilize the purified protein for long-term storage.

-

Caption: Workflow for the purification of ovalbumin from chicken egg white.

Characterization of Ovalbumin

Protocol: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

-

Sample Preparation:

-

Mix the purified ovalbumin sample with 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

-

Heat the samples at 95-100°C for 5-10 minutes to denature the protein.

-

-

Gel Electrophoresis:

-

Prepare a 12% polyacrylamide separating gel and a 4% stacking gel.

-

Load the denatured protein samples and a molecular weight marker into the wells of the gel.

-

Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.

-

Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.

-

Visualize the gel and determine the molecular weight of the purified ovalbumin by comparing its migration to the molecular weight standards.

-

Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

-

Sample Preparation:

-

Prepare a solution of purified ovalbumin in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of 0.1-0.2 mg/mL. The buffer should not have high absorbance in the far-UV region.

-

Filter the sample through a 0.22 µm filter to remove any aggregates.

-

-

CD Measurement:

-

Use a CD spectrophotometer to record the spectrum in the far-UV region (typically 190-260 nm).

-

Use a quartz cuvette with a path length of 1 mm.

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ].

-

Use deconvolution software (e.g., CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures in the protein.

-

Functional Assay: Ovalbumin as a Model Antigen

The following workflow outlines the use of ovalbumin to induce an allergic response in a mouse model for research purposes.

Caption: Experimental workflow for an ovalbumin-induced allergic asthma model.

Conclusion

Ovalbumin remains a protein of significant interest in both fundamental and applied research. Its well-defined structure, coupled with its diverse functional properties, ensures its continued use as a model protein in biochemistry and immunology. The advancement of nanomedicine has opened new avenues for ovalbumin, highlighting its potential as a versatile and effective drug delivery vehicle. This technical guide has provided a comprehensive overview of the core aspects of ovalbumin structure and function, along with detailed experimental protocols, to serve as a valuable resource for the scientific community. The continued exploration of ovalbumin's properties and applications is poised to yield further innovations in biotechnology and medicine.

References

The Ovalbumin Gene Family: An Evolutionary and Functional Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The ovalbumin gene family, a key branch of the expansive serpin superfamily, presents a compelling case study in gene duplication, neofunctionalization, and regulatory evolution. While historically recognized for its eponymous member, ovalbumin—the predominant protein in avian egg white—this family encompasses a cluster of paralogous genes with divergent, and sometimes enigmatic, functions. This guide provides a comprehensive technical overview of the ovalbumin gene family, focusing on its evolutionary trajectory, the structural and functional characteristics of its members, and the experimental methodologies crucial for its study. We synthesize quantitative genomic data, detail key experimental protocols, and present visual models of evolutionary and experimental workflows to serve as a foundational resource for researchers in molecular biology, evolutionary genetics, and drug development.

Introduction: Beyond a Simple Storage Protein

The ovalbumin gene family is classically defined by a trio of genes in the chicken (Gallus gallus) located in a 46 kb locus on chromosome 2: the ovalbumin (OVA, or SERPINB14) gene, ovalbumin-related protein Y (OVAY, or SERPINB14B), and ovalbumin-related protein X (OVAX, or SERPINB14C).[1][2][3] These genes arose from a common ancestral gene through duplication events.[1][2] Despite their high sequence homology and shared classification as ov-serpins (clade B serpins), they exhibit distinct functionalities and expression patterns.[1][4]

Ovalbumin itself is considered a non-inhibitory serpin, lacking the canonical serine protease inhibitor activity that defines most of the superfamily.[1][5][6] Its primary role is thought to be as a storage protein, providing a source of amino acids for the developing embryo.[1][2] In contrast, its paralogs have evolved divergent roles. OVAY is predicted to be an inhibitory serpin, while OVAX has lost inhibitory activity but gained heparin-binding and antimicrobial properties, suggesting a role in egg defense.[1][2][3][7]

The human genome also contains a significant cluster of ov-serpins (clade B) on chromosomes 18q21 and 6p25, which are implicated in processes ranging from inflammation and apoptosis to tumorigenesis.[4][8] The evolution of these human serpin clusters is thought to have involved complex inter- and intrachromosomal duplications.[8] Understanding the evolutionary history of the avian ovalbumin locus provides critical context for the functional diversification of these important human genes.

Genomic Organization and Quantitative Data

The genes of the ovalbumin family in chicken share a remarkably conserved structure, which is a hallmark of their shared ancestry. They are composed of multiple exons and introns, and while the protein-coding exon sequences are well-conserved, the intron and untranslated regions have diverged more significantly.[9][10]

Below is a summary of the key quantitative data for the chicken ovalbumin gene family.

| Gene Name | Alias | Chromosomal Locus (G. gallus) | Gene Size (approx.) | Exons | Protein Length (amino acids) | Key Features |

| Ovalbumin | OVA, SERPINB14 | 2q | 7.6 kb[11] | 8 (historically 7 reported)[11] | 385[5] | Non-inhibitory serpin, major egg white protein.[1][5] |

| Ovalbumin-related protein Y | OVAY, SERPINB14B | 2q | ~10 kb | 8 | ~386 | Predicted to be an inhibitory serpin.[1][3] |

| Ovalbumin-related protein X | OVAX, SERPINB14C | 2q | ~10 kb | 8 | ~390 | Non-inhibitory, heparin-binding, antimicrobial.[1][7] |

Evolutionary Model of the Ovalbumin Gene Family

The prevailing model for the evolution of the chicken ovalbumin gene family involves tandem gene duplication from a single ancestral gene. The striking similarity in the exon-intron structure of the ovalbumin, X, and Y genes provides strong evidence for this evolutionary pathway.[9] The functional divergence observed between the paralogs—from a storage protein to a potential protease inhibitor and an antimicrobial agent—is a classic example of neofunctionalization following gene duplication.

The logical relationship of this evolutionary process can be visualized as a series of duplication events leading to the modern gene cluster.

Caption: Proposed evolutionary pathway of the ovalbumin gene family via tandem duplications.

Experimental Protocols

The study of the ovalbumin gene family relies on a combination of molecular biology, biochemistry, and computational techniques. Below are detailed methodologies for key experimental approaches.

Gene Cloning and Structural Analysis

Objective: To isolate and determine the complete genomic sequence and exon-intron structure of a family member, such as the X gene.[9]

Methodology:

-

Genomic Library Screening: A chicken genomic DNA library is screened using a cDNA probe derived from the target gene's mRNA (e.g., X gene mRNA).

-

Phage Clone Isolation and Mapping: Positive phage clones are isolated, and the DNA is purified. Restriction mapping is performed to create a physical map of the cloned region.

-

Subcloning and Sequencing: Restriction fragments are subcloned into plasmid vectors. The complete DNA sequence of the gene and flanking regions is determined using the Sanger sequencing method.

-

Exon-Intron Boundary Identification: The genomic sequence is compared to the full-length cDNA sequence of the gene. Exon-intron boundaries are identified by locating the conserved splice junction sequences (GT-AG rule).

-

Repetitive Sequence Analysis: The genomic sequence is analyzed for the presence of repetitive DNA elements using database comparison tools like BLAST against repeat databases.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between ovalbumin gene family members and other serpins.

Methodology:

-

Sequence Retrieval: Amino acid or nucleotide sequences of serpin proteins from various species are retrieved from databases like NCBI and UniProt.[12]

-

Multiple Sequence Alignment (MSA): The sequences are aligned using algorithms like ClustalW or MUSCLE. The alignment is manually inspected and refined to ensure that structurally conserved regions are correctly aligned.[13]

-

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the MSA using one or more of the following methods:

-

Maximum Parsimony: This method seeks the tree that requires the fewest evolutionary changes to explain the observed sequence differences.[13]

-

Neighbor-Joining: A distance-matrix method that clusters sequences based on their genetic distance.

-

Maximum Likelihood: A statistical method that identifies the tree that is most likely to have produced the observed sequence data given a model of evolution.

-

-

Tree Validation: The reliability of the tree topology is assessed using bootstrapping, where the alignment is resampled thousands of times to generate a consensus tree with statistical support values for each branch.

-

Visualization and Interpretation: The final tree is visualized using software like FigTree or iTOL to interpret the evolutionary relationships.

The workflow for a typical phylogenetic analysis is outlined below.

Caption: Standardized workflow for conducting a phylogenetic analysis of gene families.

Conclusion and Future Directions

The ovalbumin gene family serves as a powerful model for understanding the molecular mechanisms of gene evolution and functional diversification. From a seemingly simple egg storage protein, this family has evolved members with roles in protease inhibition and innate immunity. The detailed study of its genomic architecture, combined with phylogenetic analysis, has provided a clear picture of its origins through gene duplication.

For drug development professionals, the broader ov-serpin family, particularly the human orthologs, holds significant interest. Members of this family are involved in critical cellular processes, and their dysregulation is linked to various diseases. Understanding the structure-function relationships within this family, illuminated by the non-inhibitory nature of ovalbumin itself, can provide crucial insights for designing targeted therapeutics. Future research should focus on elucidating the precise physiological functions of OVAY and further characterizing the antimicrobial mechanisms of OVAX. Additionally, comparative genomics across a wider range of avian species will undoubtedly refine our understanding of the evolutionary pressures that have shaped this fascinating gene family.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The Family Secrets of Avian Egg-Specific Ovalbumin and Its Related Proteins Y and X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Ovalbumin - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ovalbumin-related Protein X Is a Heparin-binding Ov-Serpin Exhibiting Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human ovalbumin serpin evolution: phylogenic analysis, gene organization, and identification of new PI8-related genes suggest that two interchromosomal and several intrachromosomal duplications generated the gene clusters at 18q21-q23 and 6p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ovalbumin gene family: structure of the X gene and evolution of duplicated split genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ovalbumin gene family: complete sequence and structure of the Y gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. entomoljournal.com [entomoljournal.com]

- 12. uniprot.org [uniprot.org]

- 13. Evolutionary relationships among the serpins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Ovalbumin in Avian Egg Development: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ovalbumin, the most abundant protein in avian egg white, has long been recognized as a primary nutritional source for the developing embryo. However, its physiological role extends far beyond simply providing amino acids. This technical guide delves into the multifaceted functions of ovalbumin, exploring its synthesis, transport, and dynamic transformations throughout avian embryogenesis. We will examine its crucial contributions to embryonic development, including its role as a source of bioactive peptides with antimicrobial and immunomodulatory properties. Furthermore, this guide provides a comprehensive overview of the experimental protocols used to study ovalbumin and presents key quantitative data in a structured format. Visualizations of the key processes are provided to facilitate a deeper understanding of ovalbumin's complex journey and functions within the egg.

Introduction: Beyond a Simple Storage Protein

Constituting approximately 54-65% of the total protein in egg white, ovalbumin is a 45 kDa phosphoglycoprotein belonging to the serpin (serine protease inhibitor) superfamily, although it lacks protease inhibitory activity in its native state.[1][2] Its synthesis occurs in the tubular gland cells of the magnum in the hen's oviduct, a process regulated by steroid hormones.[3][4] While its primary role is to serve as a reservoir of amino acids for the growing embryo, emerging research reveals a more dynamic and regulatory function for ovalbumin during avian development.[1][5]

Physicochemical Properties and Quantitative Data

Ovalbumin is a monomeric protein composed of 385 amino acids.[3] Its structure includes a single disulfide bond and four free sulfhydryl groups.[6] The protein undergoes several post-translational modifications, including phosphorylation and glycosylation.[2]

Table 1: Physicochemical Properties of Chicken Ovalbumin

| Property | Value | Reference(s) |

| Molecular Weight | ~45 kDa | [3] |

| Number of Amino Acids | 385 | [3] |

| Isoelectric Point (pI) | 4.5 - 4.9 | [7] |

| Percentage in Egg White | 54% | [1] |

| Structure | Serpin superfamily | [2] |

Table 2: Amino Acid Composition of Chicken Ovalbumin

| Amino Acid | Molar Ratio (%) |

| Alanine (Ala) | 8.8 |

| Arginine (Arg) | 5.5 |

| Asparagine (Asn) + Aspartic Acid (Asp) | 9.1 |

| Cysteine (Cys) | 1.6 |

| Glutamine (Gln) + Glutamic Acid (Glu) | 13.5 |

| Glycine (Gly) | 4.9 |

| Histidine (His) | 2.1 |

| Isoleucine (Ile) | 6.2 |

| Leucine (Leu) | 8.6 |

| Lysine (Lys) | 5.7 |

| Methionine (Met) | 3.9 |

| Phenylalanine (Phe) | 6.5 |

| Proline (Pro) | 3.9 |

| Serine (Ser) | 9.9 |

| Threonine (Thr) | 4.4 |

| Tryptophan (Trp) | 1.3 |

| Tyrosine (Tyr) | 2.9 |

| Valine (Val) | 6.2 |

Data compiled from various sources analyzing the amino acid composition of chicken ovalbumin.

Table 3: Changes in Ovalbumin Concentration During Embryonic Development

| Developmental Stage | Location | Concentration/Abundance | Reference(s) |

| Freshly Laid Egg | Albumen | High (constitutes 54% of total protein) | [1] |

| Day 11-14 of Incubation | Amniotic Fluid | Increases significantly as albumen is transferred | [8] |

| Day 16 of Incubation | Yolk Sac | Detectable, originating from albumen | [9] |

| Day 18 of Incubation | Yolk | ~90% of ovalbumin is in the heat-stable S-form | [10] |

Physiological Roles of Ovalbumin in Embryonic Development

Nutrient Source

The most well-established function of ovalbumin is to provide the essential amino acids required for the synthesis of new tissues and organs in the developing embryo.[1] As the albumen is consumed, ovalbumin is broken down, releasing a balanced profile of amino acids that are vital for embryonic growth.

Transport and Uptake by the Embryo

During the later stages of incubation (from around day 11), the albumen is transferred into the amniotic fluid.[8] The embryo then orally ingests the amniotic fluid, allowing for the digestion and absorption of ovalbumin and other albumen proteins in the gastrointestinal tract.[8] Additionally, ovalbumin has been shown to migrate into the yolk sac, providing another route for its utilization by the embryo.[9] Immunohistochemical studies have revealed the presence of intact ovalbumin in various embryonic organs, including the central nervous system, suggesting that it may have functions beyond just providing amino acids.[5][10]

Transformation to S-Ovalbumin

A critical aspect of ovalbumin's physiological role is its conversion from the native, heat-labile form to a more heat-stable conformation known as S-ovalbumin during incubation.[10] This transformation is observed in the albumen and is particularly prominent in the ovalbumin that is transferred to the amniotic fluid and yolk. By day 18 of incubation, approximately 90% of the ovalbumin in the yolk is in the S-form.[10] The precise physiological significance of this conformational change is still under investigation, but it is hypothesized to be related to its stability and subsequent processing by the embryo.

Antimicrobial and Bioactive Peptides

While native ovalbumin exhibits limited antimicrobial activity, its enzymatic hydrolysis can release bioactive peptides with various functions.[11][12] These peptides can possess antimicrobial, antioxidant, and antihypertensive properties.[11][13] It is plausible that as ovalbumin is digested by the embryo, these bioactive peptides are released in vivo, contributing to the passive immunity of the embryo and protecting it from pathogens.

Protein Interactions and Complex Formation

During incubation, ovalbumin has been observed to form high molecular weight complexes with other egg white proteins, such as ovotransferrin and lysozyme.[14] These interactions are thought to be induced by the thermal conditions of incubation and may play a role in the stability and utilization of these proteins during embryonic development.[14]

Visualizing the Physiological Processes

Ovalbumin Synthesis, Transport, and Uptake Workflow

Caption: Workflow of ovalbumin from synthesis to embryonic uptake.

Potential Downstream Effects of Ovalbumin-Derived Bioactive Peptides

Caption: Potential downstream effects of ovalbumin-derived peptides.

Experimental Protocols

Purification of Ovalbumin from Egg White

This protocol describes a common method for isolating ovalbumin using ammonium sulfate precipitation followed by dialysis.

Materials:

-

Fresh chicken eggs

-

Distilled water

-

Saturated ammonium sulfate solution, pH 7.0

-

0.9% NaCl solution

-

Dialysis tubing (10-12 kDa MWCO)

-

Beakers, magnetic stirrer, and centrifuge

Procedure:

-

Separate the egg whites from the yolks.

-

Homogenize the egg whites with an equal volume of 0.9% NaCl.

-

Slowly add saturated ammonium sulfate solution with constant stirring to achieve 50% saturation. This will precipitate globulins.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C. Discard the pellet.

-

To the supernatant, continue to slowly add saturated ammonium sulfate solution to bring the final concentration to a level that precipitates ovalbumin (typically around 70-80% saturation).

-

Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the crude ovalbumin.

-

Resuspend the pellet in a minimal amount of distilled water.

-

Transfer the resuspended protein to dialysis tubing and dialyze against distilled water at 4°C for 24-48 hours with several changes of water to remove the ammonium sulfate.

-

The purified ovalbumin solution can be stored at -20°C.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) of Ovalbumin

This protocol is for analyzing the purity and molecular weight of the purified ovalbumin.

Materials:

-

Purified ovalbumin solution

-

Laemmli sample buffer (containing SDS and β-mercaptoethanol)

-

Acrylamide/bis-acrylamide solution

-

Tris-HCl buffers for stacking and resolving gels

-

Ammonium persulfate (APS) and TEMED

-

SDS-PAGE running buffer

-

Protein molecular weight standards

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (methanol, acetic acid, water)

-

Electrophoresis apparatus

Procedure:

-

Prepare a 12% resolving gel and a 4% stacking gel.

-

Mix the purified ovalbumin sample with Laemmli sample buffer at a 1:1 ratio.

-

Heat the sample at 95°C for 5 minutes to denature the proteins.

-

Load the denatured sample and molecular weight standards into the wells of the stacking gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the resolving gel.

-

After electrophoresis, carefully remove the gel from the cassette.

-

Stain the gel with Coomassie Brilliant Blue solution for at least 1 hour.

-

Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.

-

Analyze the gel to confirm the presence of a prominent band at ~45 kDa for ovalbumin.

Mass Spectrometry for Ovalbumin Characterization

Mass spectrometry can be used to confirm the identity of ovalbumin and analyze its post-translational modifications.

General Workflow:

-

In-gel Digestion: The ovalbumin band from an SDS-PAGE gel is excised and subjected to in-gel digestion with a protease, typically trypsin.

-

Peptide Extraction: The resulting peptides are extracted from the gel piece.

-

LC-MS/MS Analysis: The extracted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database (e.g., NCBI, UniProt) to identify the protein and characterize any post-translational modifications.

Conclusion and Future Directions

Ovalbumin's role in avian egg development is far more intricate than that of a simple nutrient source. Its transport to the embryo, conformational changes into S-ovalbumin, and the potential release of bioactive peptides highlight its dynamic and functional significance. The formation of protein complexes with other egg white proteins further suggests a coordinated role in ensuring the viability and protection of the developing embryo.

For researchers and professionals in drug development, the bioactive peptides derived from ovalbumin present a promising area for further investigation. Their antimicrobial and immunomodulatory properties could be harnessed for novel therapeutic applications. Future research should focus on elucidating the specific signaling pathways that may be influenced by ovalbumin and its derivatives within embryonic tissues. A deeper understanding of these mechanisms will not only advance our knowledge of avian developmental biology but also open new avenues for the application of this abundant and versatile protein.

References

- 1. mdpi.com [mdpi.com]

- 2. Ovalbumin - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. entomoljournal.com [entomoljournal.com]

- 6. Functional Properties and Extraction Techniques of Chicken Egg White Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flow of egg white ovalbumin into the yolk sac during embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. meatjournal.ru [meatjournal.ru]

- 12. Identifying the potential of ovalbumin and its’ hydrolysates to be used in a liquid food system to develop functional beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Ovalbumin: An Atypical Serpin A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin is the principal protein in avian egg white, constituting approximately 55-65% of the total protein content.[1][2] While its primary biological role is considered to be a storage protein, providing essential amino acids to the developing embryo, its structural classification places it within the serpin (serine protease inhibitor) superfamily.[1][3] This classification is intriguing because, unlike most serpins, ovalbumin is not a functional protease inhibitor.[1][2][4] This unique characteristic makes ovalbumin a valuable model for studying the structure-function relationships within the serpin family, helping to delineate the specific features required for protease inhibition.[1] This guide provides an in-depth technical overview of ovalbumin's place in the serpin superfamily, its structural and functional deviations, and the experimental basis for our understanding of this atypical serpin.

Structural Classification and Physicochemical Properties

Ovalbumin from the chicken (Gallus gallus) is a 385-amino acid glycoprotein with a molecular mass of approximately 42.7-45 kDa.[1][2] Structurally, it shares the conserved tertiary fold characteristic of all serpins: a predominantly alpha-helical structure with three major beta-sheets (A, B, and C).[5][6] It is this distinct three-dimensional homology that firmly places it within the serpin superfamily.[1] Ovalbumin is officially designated as SERPINB14, positioning it within clade B of the serpin family, also known as the ov-serpins.[6][7]

| Property | Value | Reference |

| Designation | SERPINB14 | [7] |

| Organism | Gallus gallus (Chicken) | [1] |

| Amino Acid Count | 385 (monomer) | [1] |

| Molecular Weight | ~42.7 - 45 kDa | [1][2] |

| Post-Translational Modifications | N-terminal acetylation, Phosphorylation (S68, S344), Glycosylation (N292) | [1] |

| Structure (PDB ID) | 1OVA (Uncleaved) | [8][9] |

The Non-Inhibitory Mechanism: A Defective Reactive Center Loop

The inhibitory function of typical serpins is mediated by a remarkable conformational change. An exposed region, the Reactive Center Loop (RCL), acts as a bait for a target protease.[10] Upon cleavage of the RCL by the protease, the loop rapidly inserts into the serpin's main β-sheet A.[8][10] This transition is so swift that it traps the protease in a covalent complex, distorting its active site and rendering it inactive.[10]

Ovalbumin possesses an RCL-like structure but fails to function as an inhibitor because it does not undergo this characteristic loop-to-sheet conformational change upon cleavage.[11][12] Several factors contribute to this non-inhibitory nature:

-

Inefficient Loop Insertion : The primary reason for ovalbumin's lack of inhibitory activity is its inability to efficiently insert the cleaved RCL into β-sheet A.[11][12] This defect is partly attributed to the presence of a bulky, charged arginine residue at the P14 position (Arg-339) in the "hinge" region of the loop, which is thought to sterically hinder the insertion process.[5][13]

-

Stable Native Conformation : Unlike inhibitory serpins that exist in a stressed, metastable state, native ovalbumin is more stable.[14] Cleavage of its RCL does not lead to the significant increase in thermal stability that is the hallmark of the S-to-R (stressed-to-relaxed) transition in inhibitory serpins.[11][14]

-

Substrate Behavior : Consequently, when a protease cleaves ovalbumin's RCL, the protein simply acts as a substrate. The protease is released, and the cleaved ovalbumin remains in a stable, non-inserted conformation.[10][14]

| Feature | Typical Inhibitory Serpin (e.g., α1-antitrypsin) | Ovalbumin (SERPINB14) |

| Function | Serine Protease Inhibitor | Storage Protein |

| RCL Cleavage Outcome | Rapid loop insertion, covalent complex formation with protease | Acts as a simple substrate, protease is released |

| Conformational State | Stressed (S), metastable | Stable, relaxed-like |

| Stability Post-Cleavage | Becomes hyperstable (Relaxed state) | No significant conformational or stability change |

Experimental Evidence and Protocols

The non-inhibitory nature of ovalbumin has been demonstrated through various biochemical assays. A key experiment involves incubating ovalbumin with a target protease and analyzing the products.

This experiment aims to determine if ovalbumin can inhibit a protease or if it merely acts as a substrate.

Experimental Workflow

Caption: Workflow for a protease cleavage assay to test ovalbumin's inhibitory activity.

Detailed Experimental Protocol (Adapted from Proteolytic Processing Studies) [15]

-

Protein Preparation :

-

Prepare a stock solution of ovalbumin at 1 mg/mL in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0).[15]

-

Prepare a stock solution of the protease (e.g., porcine pancreatic elastase) in its recommended buffer.

-

-

Reaction Setup :

-

In a microcentrifuge tube, combine ovalbumin and the protease. A typical enzyme-to-substrate ratio by weight might be 1:85 to 1:100.[15]

-

Set up control reactions: one with ovalbumin only and one with the protease only.

-

Incubate all tubes at 37°C. Samples can be taken at various time points (e.g., 0, 30, 60, 120 minutes).[15]

-

-

Sample Analysis :

-

Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel under standard electrophoresis conditions.

-

Stain the gel with Coomassie Brilliant Blue and destain to visualize protein bands.

-

-

Interpretation :

-

Inhibitory Serpin : Would show a decrease in the intensity of the native serpin and protease bands, and the appearance of a new, high molecular weight band corresponding to the stable serpin-protease complex.

-

Ovalbumin (Non-inhibitory) : Will show a decrease in the intensity of the full-length ovalbumin band and the appearance of one or more smaller, cleaved ovalbumin fragments. The band corresponding to the active protease will remain intact, and no high molecular weight complex will be observed.[12]

-

The S-to-R Transition: A Shared Heritage

Despite its inability to inhibit proteases, ovalbumin retains the fundamental ability of serpins to undergo a conformational change from a less stable to a more stable form, a transition known as S-to-R. In ovalbumin, this does not happen upon cleavage but can be induced by heat or alkaline conditions, converting native ovalbumin into the more thermostable S-ovalbumin.[7][13] This suggests that while the rapid, cleavage-induced transition is lost, the underlying structural potential for conformational rearrangement, a key feature of the serpin fold, is retained.

Caption: Conformational transitions of ovalbumin.

Conclusion for Drug Development and Research

Ovalbumin's status as a non-inhibitory serpin provides a unique natural "knockout" model. For researchers, comparing its structure and dynamics to inhibitory serpins is crucial for understanding the precise molecular determinants of protease inhibition.[1] For drug development professionals, particularly those designing serpin-based therapeutics or targeting serpin-related pathologies (serpinopathies), ovalbumin serves as an invaluable negative control and a structural template. It highlights how subtle changes in the hinge region of the RCL can completely abolish the inhibitory mechanism, offering insights into how serpin function might be modulated or engineered for therapeutic purposes. The study of ovalbumin continues to illuminate the evolutionary adaptability of the serpin fold and the fine line between its function as a stable storage protein and a highly specific molecular trap.

References

- 1. Ovalbumin - Wikipedia [en.wikipedia.org]

- 2. Ovalbumin [bionity.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Structure and properties of ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. collab.its.virginia.edu [collab.its.virginia.edu]

- 6. The ovalbumin serpins revisited: Perspective from the chicken genome of clade B serpin evolution in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. The Serpin-like Loop Insertion of Ovalbumin Increases the Stability and Decreases the OVA 323–339 Epitope Processing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Ovalbumin: Model Antigen for Immunology Research [chondrex.com]

- 11. Serpin conformational change in ovalbumin. Enhanced reactive center loop insertion through hinge region mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. S-ovalbumin, an ovalbumin conformer with properties analogous to those of loop-inserted serpins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nostatic.com [nostatic.com]

- 15. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Post-Translational Modifications of Ovalbumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin, the primary protein constituent of egg white, serves as a cornerstone model protein in various fields of biological research, including immunology, protein chemistry, and drug delivery. Its abundance, well-characterized primary structure, and propensity for post-translational modifications (PTMs) make it an invaluable tool for studying fundamental cellular processes and for development as a carrier for therapeutic agents. This technical guide provides a comprehensive overview of the major PTMs of chicken ovalbumin, detailing their chemical nature, sites of modification, and functional implications. Furthermore, it offers detailed experimental protocols for the characterization of these modifications and visualizes key processes and workflows.

Core Post-Translational Modifications of Ovalbumin

Ovalbumin undergoes several key PTMs that contribute to its structural heterogeneity and functional diversity. The most prominent of these are phosphorylation, glycosylation, and N-terminal acetylation.

Phosphorylation

Ovalbumin is a phosphoprotein, with phosphorylation occurring primarily on serine residues. This modification introduces a negative charge, influencing the protein's conformation, stability, and interactions.

Sites of Phosphorylation: The two major phosphorylation sites in chicken ovalbumin are:

The differential phosphorylation at these sites gives rise to three distinct isoforms of ovalbumin, designated A1, A2, and A3, which can be separated by electrophoresis.[1]

Quantitative Analysis of Phosphoproteoforms: The relative abundance of these phosphofoms has been determined using high-resolution native mass spectrometry.

| Phosphoproteoform | Number of Phosphate Groups | Relative Abundance (%) |

| A1 | 2 | ~77.3 |

| A2 | 1 | ~21.6 |

| A3 | 0 | ~1.1 |

Table 1: Relative abundance of ovalbumin phosphoproteoforms as determined by native mass spectrometry.

Glycosylation

Ovalbumin is a glycoprotein, featuring a single, highly heterogeneous N-linked glycan chain. This carbohydrate moiety plays a crucial role in protein folding, secretion, and stability.

Site of Glycosylation: The primary site of N-linked glycosylation is:

A second potential N-glycosylation site at Asparagine 311 (N311) has been identified. However, this site is typically unoccupied in mature ovalbumin found in egg white. A di-glycosylated form is expressed transiently in the hen oviduct but is converted to the mono-glycosylated form by the action of a peptide:N-glycanase (PNGase) as a quality control mechanism.

Glycan Heterogeneity: The glycan attached at N292 is highly variable, consisting of a complex mixture of high-mannose, hybrid, and complex-type oligosaccharides. High-resolution mass spectrometry has identified at least 45 different glycan compositions attached to ovalbumin. This heterogeneity is a significant contributor to the overall micro-heterogeneity of the ovalbumin protein.

A detailed breakdown of all 45 identified glycan structures and their relative abundances is beyond the scope of this guide. However, researchers are encouraged to consult the primary literature for this comprehensive data.

N-terminal Acetylation

The N-terminus of ovalbumin is post-translationally modified by the addition of an acetyl group.

Site of Acetylation:

This modification is nearly ubiquitous, with a very small percentage of ovalbumin (<7%) reported to lack N-terminal acetylation.[5]

Diagram of Ovalbumin Post-Translational Modifications

References

- 1. Site-specific de- <i>N</i> -glycosylation of diglycosylated ovalbumin in hen oviduct by endogenous peptide: <i>N</i> -glycanase as a quality control system for newly synthesized proteins: AGOSR [agosr.com]

- 2. Protein Regulation in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the attachment of carbohydrate to ovalbumin nascent chains in hen oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of chicken oviduct progesterone receptor by cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Hormonal Regulation of Ovalbumin Gene Expression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate hormonal regulation of the chicken ovalbumin gene, a classic model system for studying steroid hormone action and gene expression. We will delve into the molecular mechanisms, key signaling pathways, and the synergistic and antagonistic interactions of various hormones. This guide also presents quantitative data on gene expression, detailed experimental protocols for key assays, and visual representations of the underlying biological processes.

Introduction to Ovalbumin Gene Regulation

The chicken ovalbumin gene, expressed in the tubular gland cells of the oviduct, serves as a paramount model for understanding how steroid hormones regulate gene transcription. Its expression is predominantly controlled by the steroid hormones estrogen, progesterone, glucocorticoids, and androgens. These hormones modulate the transcription of the ovalbumin gene, leading to the synthesis and accumulation of ovalbumin, the major protein in egg white. The regulation is complex, involving not only the direct action of steroid hormone receptors but also a cascade of transcription factors and interactions with other signaling pathways.

Hormonal Influence on Ovalbumin Gene Expression

The expression of the ovalbumin gene is under multihormonal control, with estrogens playing a primary role in its induction. Progesterone, glucocorticoids, and androgens can further modulate this expression, often in a synergistic manner with estrogens.

Estrogen: The Primary Inducer

Estrogen is the principal hormone responsible for the induction of ovalbumin gene expression. Upon entering the target cell, estrogen binds to its nuclear receptor, the estrogen receptor (ER). This binding triggers a conformational change in the ER, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of the ovalbumin gene, initiating transcription.[1][2][3][4] In the absence of estrogen, the ovalbumin gene is not transcribed.[5] Following a single injection of estrogen to withdrawn chicks, new ovalbumin mRNA sequences can be detected within 30 minutes, reaching a steady-state level of 140,000 molecules per tubular gland cell.[5]

Progesterone, Glucocorticoids, and Androgens: Modulatory Roles

Progesterone, glucocorticoids, and androgens also play significant roles in regulating ovalbumin gene expression, typically by enhancing the inductive effects of estrogen.[6][7] The combination of estrogen with progesterone, glucocorticoid, or androgen leads to a greater induction of the ovalbumin gene than with estrogen alone.[6][7] This enhanced induction is, at least in part, due to an increased rate of transcription.[6] While these steroid hormones can differentially induce the transcription of the ovalbumin gene, they all appear to stabilize the ovalbumin mRNA to a similar extent, increasing its half-life from about 6 hours in the absence of hormones to approximately 24 hours.[6]

Second Messengers and Cross-Talk

The hormonal regulation of the ovalbumin gene is further fine-tuned by second messenger systems. The cAMP-dependent protein kinase (PKA) pathway can act synergistically with steroid hormones to increase ovalbumin gene expression at the transcriptional level. In contrast, the protein kinase C (PKC) pathway has an opposing effect, causing a destabilization of the ovalbumin message and a reduction in its levels.

Quantitative Analysis of Ovalbumin Gene Expression

The following tables summarize the quantitative data on the induction of ovalbumin mRNA and protein synthesis by various hormonal treatments.

| Hormone Treatment | Ovalbumin mRNA Molecules per Tubular Gland Cell | Fold Induction (relative to withdrawn) | Reference |

| Withdrawn (no hormone) | ~0 | - | [5] |

| Estrogen (steady state) | 140,000 | >140,000 | [5] |

| Hormone Treatment | Ovalbumin as % of Total Soluble Protein | Reference |

| Estrogen (5 days) | 35% | [8] |

| Hormone Treatment | Half-life of Ovalbumin mRNA | Reference |

| No hormone | ~6 hours | [6] |

| Estrogen, Progesterone, Glucocorticoid, or Androgen | ~24 hours | [6] |

Molecular Mechanisms and Signaling Pathways

The hormonal regulation of the ovalbumin gene is a multi-step process involving the binding of hormone-receptor complexes to specific DNA elements and the recruitment of a cohort of transcription factors.

Steroid Hormone Receptor Signaling Pathway

The classical pathway of steroid hormone action on the ovalbumin gene is depicted below.

Caption: Steroid hormone signaling pathway for ovalbumin gene expression.

Key Transcription Factors and Regulatory Elements

Several transcription factors and DNA regulatory elements are crucial for the precise control of ovalbumin gene expression.

-

Steroid-Dependent Regulatory Element (SDRE): This region is essential for the response to steroid hormones, including estrogen, progesterone, androgen, and glucocorticoids.[9]

-

Negative Regulatory Element (NRE): This element acts to repress ovalbumin gene transcription in the absence of steroids.[9]

-

Chicken Ovalbumin Upstream Promoter-Transcription Factors (COUP-TFs): These "orphan" nuclear receptors can bind to the ovalbumin promoter and are implicated in both positive and negative regulation.[3][4][10][11][12] COUP-TF binds to the chicken ovalbumin upstream promoter (COUP) sequence which lies between -70 to -90 base pairs upstream from the cap site.[11]

-

Chicken Ovalbumin Induced Regulatory Protein (Chirp-I): The induction of the ovalbumin gene by steroid hormones requires the synthesis of this labile protein, which binds to a specific DNA element within the SDRE.[13]

-

Interferon Regulatory Factors (IRFs): Certain IRFs can bind to the COUP-TF adjacent repressor (CAR) element and are involved in the repression of the ovalbumin gene.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hormonal regulation of the ovalbumin gene.

Primary Chicken Oviduct Cell Culture

This protocol describes the isolation and culture of primary tubular gland cells from the chicken oviduct.

Caption: Workflow for primary chicken oviduct cell culture.

Detailed Steps:

-

Tissue Isolation: Aseptically dissect the magnum portion of the oviduct from an immature chick.

-

Mincing: Mince the tissue into small fragments (1-2 mm) using sterile scissors.

-

Enzymatic Digestion: Incubate the minced tissue in a solution of collagenase (e.g., 1 mg/mL) in a suitable buffer (e.g., Hank's Balanced Salt Solution) at 37°C for 30-60 minutes with gentle agitation.

-

Cell Dissociation: Further dissociate the tissue by gentle pipetting.

-

Filtration: Pass the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue clumps.

-

Washing: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh culture medium. Repeat this washing step twice.

-

Cell Plating: Resuspend the final cell pellet in complete culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and plate the cells onto culture dishes.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Hormone Treatment: After the cells have attached and formed a monolayer, replace the medium with fresh medium containing the desired hormones at the appropriate concentrations.

Northern Blot Analysis for Ovalbumin mRNA

This protocol is used to detect and quantify ovalbumin mRNA levels.

Detailed Steps:

-

RNA Extraction: Extract total RNA from cultured oviduct cells or oviduct tissue using a standard method (e.g., Trizol reagent).

-

Gel Electrophoresis: Separate the RNA samples (10-20 µg of total RNA per lane) on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action.

-

UV Crosslinking: Fix the RNA to the membrane using a UV crosslinker.

-

Prehybridization: Incubate the membrane in a prehybridization buffer for several hours at the appropriate temperature to block non-specific binding sites.

-

Hybridization: Add a labeled probe specific for ovalbumin mRNA (e.g., a radiolabeled cDNA or cRNA probe) to the hybridization buffer and incubate the membrane overnight.

-

Washing: Wash the membrane with buffers of increasing stringency to remove unbound and non-specifically bound probe.

-

Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes).

-

Quantification: Quantify the signal intensity of the ovalbumin mRNA band using densitometry.

Nuclear Run-On Assay

This assay measures the rate of transcription of the ovalbumin gene.

Detailed Steps:

-

Nuclei Isolation: Isolate nuclei from hormone-treated and control oviduct cells by lysing the cells in a hypotonic buffer and pelleting the nuclei.

-

In Vitro Transcription: Incubate the isolated nuclei in a reaction buffer containing ribonucleotides and a radiolabeled nucleotide (e.g., [α-³²P]UTP) for a short period (5-15 minutes). During this time, RNA polymerases that were actively transcribing the ovalbumin gene in vivo will extend the nascent RNA chains, incorporating the radiolabeled nucleotide.

-

RNA Purification: Purify the radiolabeled RNA from the nuclei.

-

Hybridization: Hybridize the purified radiolabeled RNA to a membrane containing immobilized, single-stranded DNA probes specific for the ovalbumin gene and a control gene.

-

Washing and Detection: Wash the membrane to remove unhybridized RNA and detect the amount of radioactivity bound to each probe using a phosphorimager or autoradiography.

-

Analysis: The amount of radioactivity hybridized to the ovalbumin probe is proportional to the rate of transcription of the ovalbumin gene.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors to specific DNA sequences in the ovalbumin gene promoter.

Detailed Steps:

-

Probe Preparation: Prepare a short, double-stranded DNA probe corresponding to the putative transcription factor binding site in the ovalbumin promoter. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with nuclear extracts prepared from oviduct cells.

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the position of the labeled probe in the gel by autoradiography or a chemiluminescent detection method. A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex.

-

Competition and Supershift Assays: To confirm the specificity of the binding, perform competition assays with an excess of unlabeled specific or non-specific competitor DNA. To identify the protein in the complex, perform a supershift assay by adding an antibody specific to the suspected transcription factor to the binding reaction.

Conclusion

The hormonal regulation of the ovalbumin gene is a multifaceted process that has provided invaluable insights into the mechanisms of steroid hormone action, gene regulation, and cellular differentiation. The interplay of estrogens, progestins, glucocorticoids, and androgens, mediated by their respective receptors and a complex network of transcription factors, allows for the precise and robust expression of ovalbumin in the chicken oviduct. The experimental approaches detailed in this guide provide a framework for the continued investigation of this and other hormonally regulated gene systems, with implications for both basic research and the development of novel therapeutic strategies.

References

- 1. Slot/Dot Blot protocol. [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. COUP-TF (chicken ovalbumin upstream promoter transcription factor)-interacting protein 1 (CTIP1) is a sequence-specific DNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chicken ovalbumin upstream promoter transcription factor (COUP-TF): expression during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroid hormone regulation of specific messenger RNA and protein synthesis in eucaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroid hormones differentially induce transcription of the chicken ovalbumin gene, but stabilize the mRNA with the same half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid hormone-induced expression of the chicken ovalbumin gene and the levels of nuclear steroid hormone receptors in chick oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rates of induction of specific translatable messenger RNAs for ovalbumin and avidin by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the regulatory elements of the Ovalbumin gene promoter using CRISPR technology in chicken cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential binding of the chicken ovalbumin upstream promoter (COUP) transcription factor to two different promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chicken ovalbumin upstream promoter-transcription factor - Wikipedia [en.wikipedia.org]

- 12. COUP transcription factor is a member of the steroid receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of the chicken ovalbumin gene by estrogen and corticosterone requires a novel DNA element that binds a labile protein, Chirp-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interferon regulatory factors (IRFs) repress transcription of the chicken ovalbumin gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to Ovalbumin Protein Folding and Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin, the primary protein constituent of egg white, serves as a pivotal model system in the study of protein folding, misfolding, and aggregation.[1] Its ready availability, well-characterized structure, and propensity to undergo conformational changes in response to various stimuli make it an invaluable tool for researchers in biochemistry, food science, and drug development.[2] This technical guide provides a comprehensive overview of the core principles governing ovalbumin's structural transitions, offering detailed experimental protocols and quantitative data to aid in the design and interpretation of studies involving this multifaceted protein.

Ovalbumin is a 45 kDa glycoprotein belonging to the serpin (serine protease inhibitor) superfamily, although it lacks protease inhibitory activity.[1] Its structure is predominantly α-helical, with a significant β-sheet component, and it contains a single disulfide bond and four free sulfhydryl groups.[3] The stability of ovalbumin is influenced by a variety of factors, including temperature, pH, and the presence of chemical denaturants, leading to a complex folding and unfolding landscape that includes intermediate states such as the molten globule.[3][4] Understanding these conformational dynamics is crucial for applications ranging from controlling protein aggregation in food products to designing stable protein-based therapeutics.

The Native Structure of Ovalbumin

The native conformation of ovalbumin (N-OVA) is a globular structure characterized by a specific arrangement of secondary structural elements. Spectroscopic analyses have provided detailed insights into its composition.

| Secondary Structure | Percentage (%) |

| α-Helix | ~31-39% |

| β-Sheet | ~21-30% |

| β-Turn | Not specified |

| Random Coil | ~31-48% |

Note: The exact percentages can vary slightly depending on the experimental conditions and the method of analysis.

Mechanisms of Folding, Unfolding, and Conformational Changes

The transition of ovalbumin from its native state to a denatured or aggregated form is not a simple two-state process. It involves a series of conformational changes and the formation of intermediate species.

The S-Ovalbumin Transition

Upon storage or exposure to alkaline pH, native ovalbumin (N-ovalbumin) can irreversibly convert to a more thermostable form known as S-ovalbumin.[5][6] This transition is a slow, first-order process that involves a significant increase in the protein's denaturation temperature.[5] The conversion from N- to S-ovalbumin is thought to proceed through an intermediate (I-ovalbumin) and requires the presence of the single disulfide bond.[7][8]

Molten Globule State

Under mildly denaturing conditions, such as low pH, ovalbumin can adopt a partially folded intermediate state known as a molten globule.[1][2][3] This state is characterized by the presence of native-like secondary structure but a loss of fixed tertiary structure.[2][8] The molten globule is a compact, yet dynamic, conformation that is prone to aggregation.[3]

Denaturation and Aggregation

Denaturation of ovalbumin can be induced by various factors, leading to the loss of its native structure and function.

-

Thermal Denaturation: Heat is a common denaturant for ovalbumin, causing it to unfold and expose hydrophobic regions that can lead to aggregation.[7][9] The heat-induced denaturation of ovalbumin is an irreversible process that follows first-order kinetics.[7][10][11] The denaturation temperature (Td) is dependent on factors such as pH and heating rate.[9][12]

-

Chemical Denaturation: Chaotropic agents like urea and guanidine hydrochloride (GdnHCl) can also induce the unfolding of ovalbumin.[4] These denaturants disrupt the non-covalent interactions that stabilize the native protein structure. The unfolding process in the presence of these agents can also lead to the formation of intermediate states.[4]

-